

Application Notes and Protocols for Cell Viability Assay with TG 100572

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Compound of Interest

Compound Name: TG 100572

Cat. No.: B1589755

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Introduction

TG 100572 is a potent, multi-targeted kinase inhibitor with significant activity against key mediators of angiogenesis and cell signaling.[1] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFR β), and members of the Src family of tyrosine kinases.[1] The inhibition of these pathways makes **TG 100572** a compound of interest for research in oncology and ophthalmology, particularly in the context of diseases driven by aberrant angiogenesis and cell proliferation.

This document provides detailed protocols for assessing the effect of **TG 100572** on cell viability using the MTT and PrestoBlue™ assays. It also includes a summary of its inhibitory activity and a diagram of the relevant signaling pathways.

Mechanism of Action

TG 100572 exerts its biological effects by competitively binding to the ATP-binding sites of multiple receptor tyrosine kinases and non-receptor tyrosine kinases. By inhibiting VEGFR, FGFR, and PDGFR, **TG 100572** can block downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[1] Furthermore, its inhibition of Src family kinases, which are involved in a multitude of cellular

processes including cell growth, differentiation, and survival, contributes to its anti-proliferative and pro-apoptotic effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation

The inhibitory activity of **TG 100572** against various kinases and its effect on endothelial cell proliferation are summarized below.

Table 1: In Vitro Inhibitory Activity of **TG 100572** against Purified Kinases

Target Kinase	IC50 (nM)
VEGFR1	2
VEGFR2	7
FGFR1	2
FGFR2	16
PDGFRβ	13
Fgr	5
Fyn	0.5
Hck	6
Lck	0.1
Lyn	0.4
Src	1
Yes	0.2

Data sourced from MedChemExpress.[\[1\]](#)

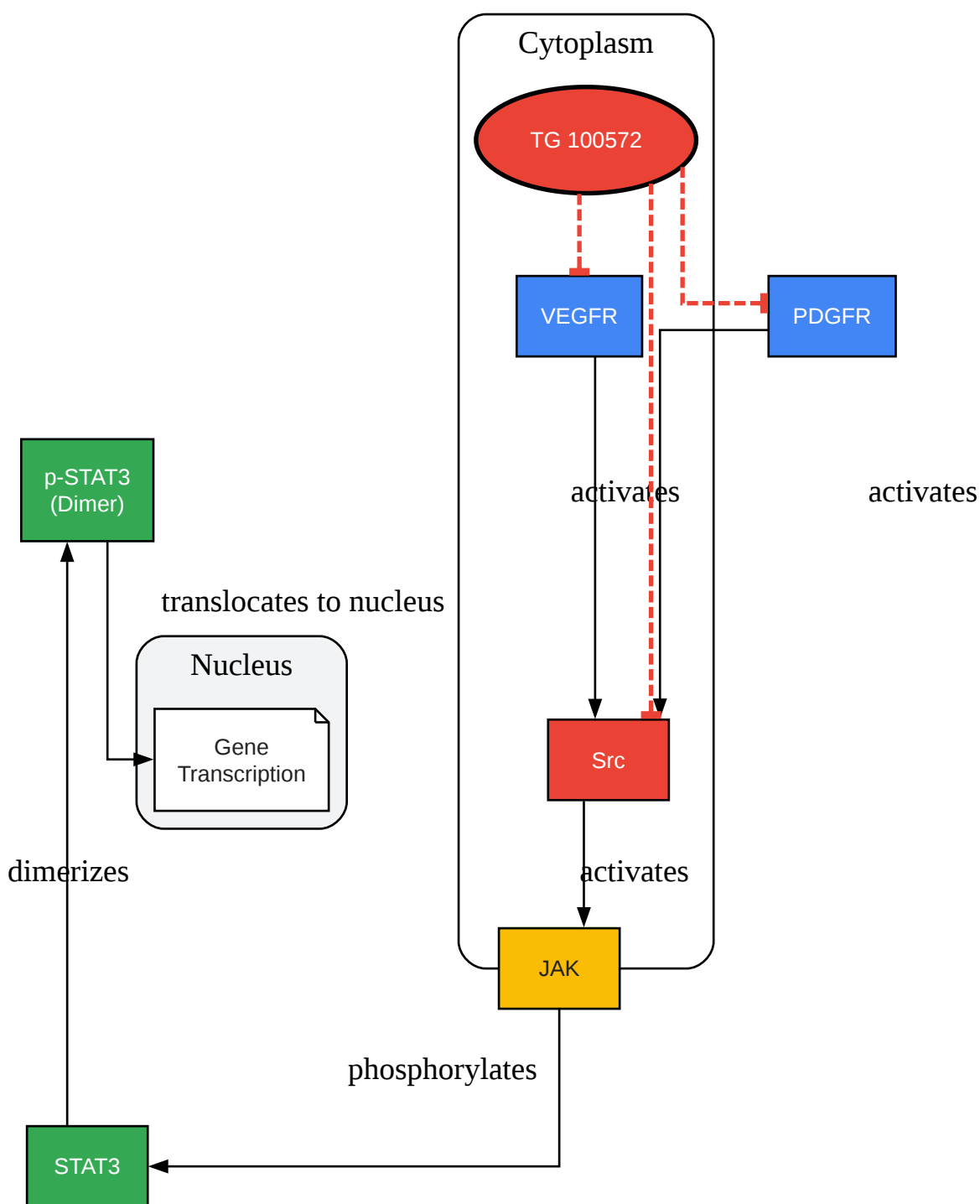
Table 2: Effect of **TG 100572** on Human Retinal Microvascular Endothelial Cell (hRMVEC) Proliferation

Cell Line	Assay	Parameter	Value (nM)
hRMVEC	XTT Assay	ED50	610 ± 71

Data sourced from MedChemExpress.[\[1\]](#)

Signaling Pathway

TG 100572 inhibits multiple receptor tyrosine kinases (VEGFR, PDGFR) and Src kinase, which can influence the JAK/STAT signaling pathway. The diagram below illustrates the potential crosstalk between these pathways. Activation of VEGFR and PDGFR, as well as Src, can lead to the activation of STAT3, promoting gene transcription involved in cell survival and proliferation.[\[2\]](#)[\[3\]](#)[\[4\]](#) By inhibiting these upstream kinases, **TG 100572** can indirectly suppress STAT3 activation.

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TG 100572 Signaling Pathway

Experimental Protocols

This section provides detailed protocols for two common cell viability assays, the MTT and PrestoBlue™ assays, which can be adapted for use with **TG 100572**.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.^[5]

Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **TG 100572** stock solution (e.g., 10 mM in DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)^[5]
- Sterile 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader (capable of measuring absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

- Incubate the plate overnight in a humidified incubator to allow for cell attachment.[\[6\]](#)
- Compound Treatment:
 - Prepare serial dilutions of **TG 100572** in complete culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value.
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest **TG 100572** treatment) and a no-cell control (medium only for background measurement).
 - Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of **TG 100572** or the vehicle control.
 - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[\[7\]](#)
- MTT Addition:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[\[8\]](#)
 - Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[\[6\]](#)
- Formazan Solubilization:
 - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
 - Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[5\]](#)
 - Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.[\[6\]](#) A reference wavelength of 630 nm can also be used.

- Data Analysis:
 - Subtract the average absorbance of the no-cell control wells from all other readings.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
 - Plot the percentage of viability against the logarithm of the **TG 100572** concentration to generate a dose-response curve and determine the IC50 value.

PrestoBlue™ Cell Viability Assay

This is a resazurin-based assay that provides a rapid and sensitive measure of cell viability.[\[3\]](#)
[\[9\]](#)

Materials:

- Cancer cell line of interest
- Complete culture medium
- **TG 100572** stock solution (e.g., 10 mM in DMSO)
- PrestoBlue™ Cell Viability Reagent
- Sterile, opaque-walled 96-well plates (to minimize background fluorescence)
- Multichannel pipette
- Microplate reader (capable of measuring fluorescence at Ex/Em ~560/590 nm or absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO₂)

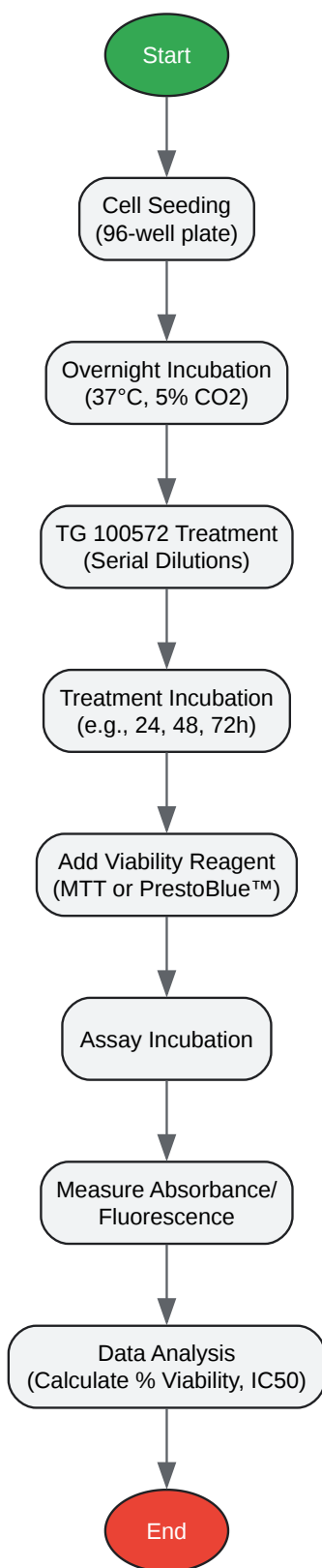
Procedure:

- Cell Seeding:
 - Follow the same procedure as for the MTT assay, using an opaque-walled 96-well plate.

- Compound Treatment:
 - Follow the same procedure as for the MTT assay.
- PrestoBlue™ Reagent Addition:
 - After the treatment period, add 10 µL of PrestoBlue™ reagent to each well (for a final volume of 110 µL).[\[10\]](#)
 - Gently mix the plate on an orbital shaker for 1 minute.
- Incubation:
 - Incubate the plate for at least 10 minutes at 37°C, protected from light.[\[9\]](#)[\[11\]](#) Incubation times can be extended for increased sensitivity.
- Data Acquisition:
 - Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.[\[9\]](#)
- Data Analysis:
 - Subtract the average fluorescence/absorbance of the no-cell control wells from all other readings.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
 - Plot the percentage of viability against the logarithm of the **TG 100572** concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow

The general workflow for determining the IC50 of **TG 100572** using a cell viability assay is depicted below.



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Cell Viability Assay Workflow

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